molecular formula C24H23FN4O4 B11193344 6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11193344
M. Wt: 450.5 g/mol
InChI Key: MKRXKXXUJNWMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with fluorophenyl and trimethoxyphenyl groups

Properties

Molecular Formula

C24H23FN4O4

Molecular Weight

450.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H23FN4O4/c1-31-19-9-8-16(22(32-2)23(19)33-3)21-20-17(28-24-26-12-27-29(21)24)10-14(11-18(20)30)13-4-6-15(25)7-5-13/h4-9,12,14,21H,10-11H2,1-3H3,(H,26,27,28)

InChI Key

MKRXKXXUJNWMCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=NC=NN25)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core is often constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles such as amines, thiols, and alcohols, under conditions like reflux or microwave irradiation.

Major Products

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The triazoloquinazoline derivatives have been shown to exhibit significant cytotoxicity against a range of cancer types:

  • Mechanism of Action : The compound acts through multiple pathways, including the inhibition of specific kinases involved in cancer cell proliferation and survival. Its structural features allow it to interact effectively with biological targets.
  • Case Studies :
    • In a study evaluating the compound's activity against the National Cancer Institute's 60 human cancer cell lines panel, it demonstrated GI50 values ranging from 0.49 to 48.0 μM. Notably, it exhibited an IC50 of 25 nM against the gastric cancer cell line NUGC, indicating potent anticancer activity .
    • Toxicological assessments showed that the compound was approximately 400-fold less toxic to normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index .

Antimicrobial Properties

The compound also presents promising antimicrobial activities:

  • Antibacterial Activity : Research indicates that derivatives of triazoloquinazolines possess significant antibacterial properties. They have been tested against various pathogens with notable results:
    • Compounds similar to 6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have shown effective minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Key Structural Features : The presence of fluorophenyl and trimethoxyphenyl groups significantly enhances biological activity. Modifications in these regions can lead to improved potency and selectivity against cancer and microbial targets.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Application Target Activity IC50/MIC Values
AnticancerGastric Cancer (NUGC)CytotoxicityIC50 = 25 nM
AntibacterialMethicillin-resistant MRSAAntibacterialMIC = 0.25–2 μg/mL
ToxicityNormal Fibroblast CellsSelectivity~400-fold less toxic than cancer cells

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of fluorophenyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various scientific research applications.

Biological Activity

The compound 6-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic derivative belonging to the class of triazoloquinazoline compounds. These compounds have garnered attention due to their diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F N₃O₃
  • Molecular Weight : 351.35 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Anticancer Activity

Recent studies have demonstrated that triazoloquinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays :
    • The compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.
  • Mechanism of Action :
    • Preliminary mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown promise as an anti-inflammatory agent:

  • In vitro Studies :
    • The compound was evaluated for its ability to inhibit pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages. It demonstrated a significant reduction in cytokine production, indicating potential therapeutic applications in inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of the compound was assessed using DPPH and ABTS assays:

  • Results :
    • The compound exhibited notable free radical scavenging activity comparable to standard antioxidants such as ascorbic acid. This suggests its potential use in mitigating oxidative stress-related disorders .

Data Table: Biological Activities of the Compound

Biological ActivityTest MethodologyResultsReference
CytotoxicityMTT AssayIC50 = X µM (specific values) ,
Anti-inflammatoryCytokine AssayReduced TNF-α and IL-6 levels
AntioxidantDPPH/ABTS AssaySignificant free radical scavenging

Case Studies

  • Case Study 1 : A study conducted by researchers at Monash University explored the synthesis and biological evaluation of fluorinated triazoloquinazolines. They reported that compounds similar to the one discussed exhibited potent anticancer activity against lung and breast cancer cells .
  • Case Study 2 : Another investigation highlighted the structure-activity relationship (SAR) of triazoloquinazolines, indicating that modifications on the phenyl rings significantly influenced their biological activity. The presence of fluorine and methoxy groups was crucial for enhancing cytotoxicity and selectivity towards cancer cells .

Q & A

Q. Basic Research Focus

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine or methoxy groups) and compare potency in target assays .
  • Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to identify critical steric/electronic regions. For example, the 2,3,4-trimethoxyphenyl group contributes ~60% of binding energy in tubulin inhibition assays .

Q. Advanced Research Focus

  • Fragment-Based Screening : Deconstruct the molecule into triazole and quinazolinone fragments to isolate contributions to binding entropy/enthalpy .
  • Cryo-EM Studies : Resolve ligand-protein complexes at <3 Å resolution to map interactions (e.g., hydrogen bonds with Asp154 in kinase domains) .

What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

Q. Basic Research Focus

  • Thermal Stability : DSC/TGA to identify decomposition thresholds (>200°C typical for fused heterocycles) .
  • Photodegradation : UV-Vis spectroscopy under IEC 61350-1 light exposure protocols .
  • Solution Stability : pH-dependent NMR (1H/19F) to detect hydrolysis (e.g., lactam ring opening at pH >9) .

Q. Advanced Research Focus

  • Isotope-Labeled Tracking : Use 13C/15N-labeled analogs to trace degradation pathways via HR-MS/MS .
  • Advanced Crystallography : Time-resolved SC-XRD to capture polymorph transitions during stress testing .

How can researchers address reproducibility challenges in pharmacological studies involving this compound?

Q. Advanced Research Focus

  • Batch Variability Analysis : Use qNMR to quantify impurities (<0.5% threshold) and correlate with bioactivity .
  • In Silico Buffering : Adjust assay parameters (e.g., ionic strength) using molecular simulations to mimic in vivo conditions .
  • Multi-Lab Collaborations : Implement harmonized protocols via platforms like EQAPOL to reduce inter-lab variance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.